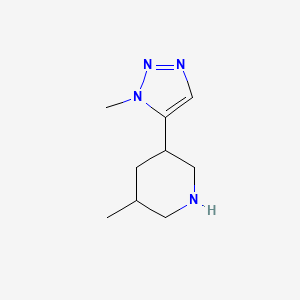

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-methyl-5-(3-methyltriazol-4-yl)piperidine |

InChI |

InChI=1S/C9H16N4/c1-7-3-8(5-10-4-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |

InChI Key |

ZJYUTKOFJDRSHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CNC1)C2=CN=NN2C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine generally follows a modular approach:

- Piperidine Ring Functionalization: The piperidine core is functionalized at the 3- or 5-position with a methyl group.

- Triazole Ring Formation: The 1-methyl-1H-1,2,3-triazole moiety is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry."

This approach leverages the high regioselectivity and efficiency of CuAAC to form the triazole ring under mild conditions, often in aqueous or mixed solvents.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Preparation of Piperidine Precursor | Synthesis or procurement of a 3-methyl or 5-methyl piperidine derivative | Alkylation or substitution reactions using methyl iodide or similar alkylating agents under basic conditions (e.g., potassium carbonate in dimethylformamide) | Ensures methyl substitution at the desired position |

| 2. Preparation of Azide Precursor | Conversion of appropriate amine or halide to azide | Treatment with sodium azide in polar solvents (e.g., DMF or water) | Azide functionality required for cycloaddition |

| 3. Preparation of Alkyne Precursor | Introduction of terminal alkyne functionality | Nucleophilic substitution of halide by propargyl or related alkynes | Provides the alkyne partner for cycloaddition |

| 4. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cycloaddition of azide and alkyne to form 1,2,3-triazole ring | Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), room temperature to 80°C, solvents like water, ethanol, or mixtures | High yield, regioselective formation of 1,4-disubstituted triazole |

| 5. Purification | Isolation of product | Column chromatography or recrystallization | Ensures high purity (>95%) |

Reaction Conditions Optimization

- Temperature: CuAAC reactions typically proceed efficiently at 50–80°C, balancing reaction rate and selectivity.

- Catalyst System: Copper(I) iodide and copper(II) sulfate/sodium ascorbate systems are commonly used; catalyst choice can affect yield and purity.

- Solvent: Polar solvents such as water, ethanol, or their mixtures facilitate the reaction and catalyst solubility.

- Atmosphere: Inert atmosphere (nitrogen or argon) can improve catalyst stability and reaction reproducibility.

- Reaction Time: Generally ranges from a few hours to overnight, depending on substrate reactivity.

Industrial Scale Considerations

- Continuous Flow Reactors: Employed to enhance control over reaction parameters, improve safety handling azides, and increase throughput.

- Process Optimization: Includes catalyst recycling, solvent recovery, and minimizing by-products to improve cost-efficiency and environmental footprint.

- Quality Control: Use of analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure batch consistency.

Analytical Data Supporting Preparation

Spectroscopic Confirmation

| Technique | Purpose | Typical Observations for this compound |

|---|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | Identification of proton environments | Piperidine ring CH2 groups: δ 1.4–2.8 ppm; methyl on triazole: δ ~3.9 ppm; triazole proton(s): δ 7.5–8.0 ppm |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | Carbon framework confirmation | Signals corresponding to piperidine carbons and triazole carbons, including methyl-substituted carbons |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak matching C10H16N4 (molecular weight ~180.25 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with purity >95%, UV detection at 254 nm |

Molecular and Structural Data

| Property | Data |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CCC(NC1)C2=CN=NN2C |

| InChI Key | VEIYSMVWHCYORW-UHFFFAOYSA-N |

Summary Table of Preparation Methods

| Preparation Aspect | Details | Advantages | Challenges |

|---|---|---|---|

| Piperidine Functionalization | Alkylation/substitution to introduce methyl group | Straightforward, well-established chemistry | Regioselectivity control |

| Azide and Alkyne Precursor Synthesis | Conversion of amines/halides to azides and alkynes | High availability of starting materials | Handling of azides requires safety precautions |

| CuAAC Cycloaddition | Copper(I)-catalyzed reaction forming triazole | High yield, mild conditions, regioselective | Catalyst removal and purification |

| Purification | Chromatography or recrystallization | High purity products | Time-consuming for scale-up |

| Analytical Characterization | NMR, MS, HPLC | Confirms structure and purity | Requires access to instrumentation |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

*Inferred formula based on structural analysis.

Key Observations:

Triazole Isomerism : The target compound’s 1,2,3-triazole moiety (vs. 1,2,4-triazole in ) influences electronic properties and coordination modes. 1,2,3-Triazoles are less common in coordination chemistry compared to tetrazoles , but their nitrogen arrangement may favor specific binding interactions.

The target’s methyl group offers a balance between lipophilicity and metabolic stability.

Heterocycle Core : Replacement of triazole with isoxazole () or thiadiazole () alters π-electron density and hydrogen-bonding capacity, impacting applications in drug design or catalysis.

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated ~1.5–2.0) is lower than (logP ~2.5–3.0 due to isopropyl) but higher than (logP ~0.5–1.0 due to methoxymethyl).

- Solubility : Polar substituents (e.g., methoxymethyl in ) enhance aqueous solubility, whereas alkyl groups (methyl/isopropyl) favor lipid membrane permeability.

- Molecular Weight : The target (~180 g/mol) adheres to "drug-like" guidelines (MW < 500), unlike (208 g/mol), which may face bioavailability challenges.

Biological Activity

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which is known for its ability to interact with various biological targets. The structural formula can be summarized as follows:

This structure contributes to its lipophilicity and bioavailability , making it a promising candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazole have been shown to exhibit significant anti-proliferative effects against various cancer cell lines. In vitro assays demonstrate that this compound can inhibit the growth of human cancer cells such as:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular carcinoma (HepG2) | 12.5 |

| Breast cancer (MCF-7) | 15.0 |

| Prostate cancer (PC-3) | 10.0 |

| Colorectal cancer (HCT-116) | 9.0 |

These results indicate that the compound may interfere with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that it possesses:

- Antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antifungal activity , particularly against Candida species.

In one study, the minimum inhibitory concentration (MIC) values were determined for various strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neurological Effects

The triazole moiety in the compound is associated with neuroprotective effects. Studies have indicated potential benefits in neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It could interact with various receptors in the central nervous system, leading to altered neuronal signaling.

- Oxidative Stress Reduction : The antioxidant properties of the triazole ring may contribute to its neuroprotective effects.

Case Studies and Research Findings

Several research studies have explored the pharmacological potential of this compound:

- Anticancer Study : A study published in Frontiers in Chemistry demonstrated that derivatives containing the triazole scaffold exhibited superior anti-cancer activity compared to traditional chemotherapeutics like Doxorubicin .

- Antimicrobial Research : Another study highlighted the effectiveness of triazole derivatives against resistant bacterial strains, showcasing their potential in treating infections caused by multi-drug resistant organisms .

- Neuroprotective Effects : Research has indicated that compounds similar to this compound might protect neuronal cells from damage induced by oxidative stress and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.